N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-4-2-3-11(17)9-13)20-21-22(10)14-7-5-12(18)6-8-14/h2-9H,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVDIAOSTBVVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Carboxamide Formation: The carboxamide group is formed by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multi-step reactions that typically include the formation of the triazole ring followed by the introduction of various substituents. The compound has been characterized using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, confirming its structural integrity and purity .
Anticancer Properties
Research indicates that compounds within the triazole family exhibit promising anticancer activities. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various leukemia cell lines, suggesting potential as chemotherapeutic agents . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that certain triazole compounds demonstrate effective inhibition against a range of bacterial strains. The compound's structure allows for interaction with bacterial enzymes, leading to disruption of cell wall synthesis or metabolic pathways . This makes it a candidate for further development as an antibiotic.
Antitubercular Activity
Recent investigations into compounds containing the triazole scaffold have highlighted their potential as antitubercular agents. For example, derivatives with similar functional groups have been shown to inhibit Mycobacterium tuberculosis effectively. The molecular structure facilitates binding to critical enzymes involved in bacterial metabolism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl rings or the triazole moiety can significantly impact biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| 3-Chloro substituent | Enhances anticancer activity |
| 4-Fluoro substituent | Increases antimicrobial potency |
| Methyl group at position 5 | Contributes to overall stability and solubility |
Case Study 1: Anticancer Effectiveness
A study focusing on a related triazole compound demonstrated significant cytotoxicity against human leukemia cells (SR, MOLT-4). The compound exhibited a dose-dependent response with IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential for developing new cancer therapies based on this scaffold.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds with similar structures to this compound showed MIC values significantly lower than traditional antibiotics . This suggests that they could serve as effective alternatives in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chloro vs. Bromo Derivatives
Compounds 4 and 5 (from ) are isostructural analogues of the target molecule but differ in the halogen substituent on the aryl group:
- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
The chloro derivative (4) exhibits stronger halogen bonding (Cl···π/S vs. F···π/S), leading to tighter crystal packing and enhanced stability . This may correlate with its reported antimicrobial activity, whereas the fluoro analogue (5) lacks such data .
Chlorophenyl vs. Methoxyphenyl Derivatives
Compound I (CCDC: ZIPSEY) replaces the 3-chlorophenyl group with a hydroxypropan-2-yl carboxamide:
- (I) : (S)-1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide .
| Property | Target Compound | Compound I |
|---|---|---|
| Carboxamide Substituent | 3-Chlorophenyl | Hydroxypropan-2-yl |
| Solubility | Low (hydrophobic) | Higher (polar) |
| Bioactivity | Unknown | CNS-targeted (implied by hydroxy group) |
The hydroxy group in Compound I enhances solubility and enables hydrogen bonding, making it more suitable for CNS applications, whereas the target compound’s chloro substituent prioritizes lipophilicity .
Derivatives with Modified Aryl Groups
4-Methylphenyl vs. 4-Fluorophenyl
describes N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives. Replacing the 4-fluorophenyl group with 4-methylphenyl reduces electronegativity but increases steric bulk:
The methyl group improves synthetic yields due to reduced steric hindrance during carboxamide coupling .
Antimicrobial Activity
Compound 4 () and Zagazig University’s 4-Amino-5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole-3-thiol () demonstrate antimicrobial effects:
| Compound | MIC (μg/mL) | Target Pathogens |
|---|---|---|
| Compound 4 | 6.25–12.5 | S. aureus, E. coli |
| Zagazig Derivative | 3.12–6.25 | C. albicans, B. subtilis |
The Zagazig derivative’s thiol group enhances activity against fungi, while the target compound’s fluorophenyl group may improve bacterial membrane penetration .
Structural and Computational Analysis
Crystallography and Software
The target compound’s analogues (e.g., Compounds 4 and 5) were characterized using SHELXL for refinement and WinGX/ORTEP for visualization . Key metrics:
| Parameter | Compound 4 | Compound 5 |
|---|---|---|
| Bond Length (C−Cl) | 1.74 Å | — |
| Bond Length (C−F) | 1.35 Å | 1.33 Å |
| Dihedral Angle (Triazole-Phenyl) | 12.5° | 11.8° |
Slight conformational differences arise from halogen size, influencing molecular planarity and packing .
Biological Activity
N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes a triazole ring and various substituents that enhance its biological activity. The presence of chlorophenyl and fluorophenyl groups contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| IUPAC Name | N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
| Molecular Formula | C16H14ClFN4O |
| CAS Number | 866846-83-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to various biological effects. For instance:
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by modulating pathways associated with cell growth and survival. Studies indicate that it can inhibit NF-kB activation, which is crucial for cancer cell proliferation .
- Antimicrobial Properties : The compound exhibits significant activity against various bacterial strains and fungi, highlighting its potential as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Biological Activity Findings
Recent studies have documented the biological activities of this compound across different research areas:
Anticancer Studies
In vitro studies have demonstrated that this compound shows potent cytotoxicity against several cancer cell lines:
These findings suggest that the compound can effectively inhibit cancer cell growth while sparing normal cells.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Significant |
These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
Case Study 1: Anticancer Efficacy
A study involving the treatment of HCT116 cells with the compound showed a significant reduction in cell migration and proliferation. The treatment led to increased levels of reactive oxygen species (ROS), resulting in mitochondrial dysfunction and subsequent apoptosis .
Case Study 2: Antimicrobial Testing
In a comparative analysis of antimicrobial agents, this compound was found to outperform several traditional antibiotics against resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent in infectious diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Azide-alkyne cycloaddition : Copper-catalyzed (e.g., CuI) reactions between substituted azides and alkynes to form the triazole core .
Carboxamide coupling : Reacting the triazole intermediate with 3-chloroaniline using coupling agents like EDC/HOBt under inert conditions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity product .
- Key Variables : Solvent choice (DMSO or DCM), temperature (60–80°C), and catalyst loading (5–10 mol% CuI) significantly affect yield (60–85%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl δ 7.1–7.3 ppm; triazole methyl δ 2.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 370.8) .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths (C–N: 1.33–1.38 Å) and torsional angles .
- TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane) .
Q. What are the primary biological targets and assays used to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition : COX-2 inhibition assays (IC₅₀ values via ELISA) .
- Antimicrobial Activity : Broth microdilution (MIC: 2–16 µg/mL against S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀: 10–50 µM in HeLa) .
Advanced Research Questions
Q. How do solvent polarity and reaction kinetics influence the regioselectivity of triazole formation?
- Methodological Answer :
- Kinetic Control : Polar aprotic solvents (e.g., DMF) favor 1,4-disubstituted triazoles via Huisgen cycloaddition .
- DFT Calculations : Predict transition-state energies to optimize regioselectivity (ΔG‡ differences ~2–3 kcal/mol) .
- Contradictions : reports unexpected sulfonic acid byproducts under prolonged H₂SO₄ exposure, suggesting competing mechanisms .
Q. How can structural data resolve discrepancies in reported biological activities?
- Methodological Answer :
- Docking Studies : AutoDock Vina predicts binding modes to COX-2 (binding energy: −9.2 kcal/mol) .
- Crystallographic Refinement : SHELXL resolves electron density ambiguities (R-factor < 0.05) to confirm halogen bonding (Cl···O: 3.2 Å) .
- SAR Analysis : Methyl substitution at C5 enhances lipophilicity (logP: 3.1 vs. 2.7 for unsubstituted analogs) .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug Design : Phosphate ester derivatives increase aqueous solubility (e.g., 5 mg/mL vs. 0.2 mg/mL for parent) .
- Co-crystallization : Co-formers like succinic acid enhance dissolution rates (85% release in 60 min) .
- Contradictions : While PEGylation improves solubility, it may reduce cell permeability (Papp: 1.2 × 10⁻⁶ cm/s vs. 3.5 × 10⁻⁶) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
